3-Chloro-4-methylbenzenesulfonamide
Overview
Description
3-Chloro-4-methylbenzenesulfonamide, also known as this compound, is an organic compound with the molecular formula C7H7ClNO2S. It is a colorless, crystalline solid that is soluble in water and ethanol. This compound is used in the synthesis of pharmaceuticals and in the manufacture of dyes and pigments. It is also used as an insect repellent and as an intermediate in the synthesis of other organic compounds.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Synthesis in Medicinal Chemistry: 3-Chloro-4-methylbenzenesulfonamide has been used in the synthesis of various compounds with potential medicinal applications. For instance, derivatives of this compound have been synthesized as potential anti-HIV agents, with some showing remarkable in vitro activity (Brzozowski & Sa̧czewski, 2007).
- Structural Characterization: The compound and its derivatives have been characterized using techniques like NMR, MS, and IR spectroscopy, contributing to the understanding of their chemical structure and potential biological activity (Cheng De-ju, 2015).
Anticancer and Antimicrobial Applications
- Anticancer Activity: Certain derivatives of this compound have been studied for their anticancer effects. For example, some compounds have shown the ability to induce apoptosis and autophagy in cancer cells, making them potential candidates for anticancer drug development (H. Gul et al., 2018).
- Antimicrobial Properties: Derivatives of this compound have also been investigated for their antibacterial activity, with some compounds showing promising activity against various bacterial strains (J. Sławiński et al., 2013).
Enzyme Inhibition and Molecular Interactions
- Carbonic Anhydrase Inhibition: Several studies have demonstrated the inhibitory effects of this compound derivatives on carbonic anhydrase isoenzymes, which are significant for therapeutic applications in conditions like glaucoma and edema (A. Sapegin et al., 2018).
- Molecular Docking Studies: Molecular docking studies of derivatives of this compound have helped understand their potential binding mechanisms and interactions with proteins, aiding in the design of more effective therapeutic agents (Z. Alım et al., 2017).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-chloro-4-methylbenzenesulfonamide belongs, are known to inhibit bacterial enzymes such as dihydropteroate synthetase .
Mode of Action
Sulfonamides generally act by competitively inhibiting bacterial dna synthesis . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase, thereby preventing the production of dihydrofolic acid, a precursor of bacterial DNA .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folate synthesis pathway in bacteria, leading to a halt in dna replication and bacterial growth .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound would lead to the inhibition of bacterial growth by interfering with dna synthesis .
properties
IUPAC Name |
3-chloro-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUUWNCFVUUNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292620 | |
Record name | 3-chloro-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51896-27-6 | |
Record name | 51896-27-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-P-TOLUENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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